2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

描述

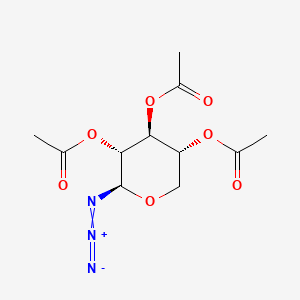

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is a chemical compound with the molecular formula C11H15N3O7 and a molecular weight of 301.25 g/mol . This compound is a derivative of xylopyranose, a sugar molecule, and is characterized by the presence of three acetyl groups and an azide group. It is commonly used in organic synthesis, particularly in the field of click chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The resulting tri-O-acetylated compound is then reacted with sodium azide in a suitable solvent like dimethylformamide (DMF) to introduce the azide group .

Industrial Production Methods

While specific industrial production methods for 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Acetic Anhydride and Pyridine: Used for the acetylation of beta-D-xylopyranose.

Sodium Azide and DMF:

Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azide group to an amine.

Major Products Formed

科学研究应用

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry.

Biology: Employed in the modification of biomolecules for labeling and detection purposes.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process widely used in click chemistry . This reactivity is leveraged in various applications, including the synthesis of bioconjugates and the development of new materials .

相似化合物的比较

Similar Compounds

2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl azide: Similar in structure but differs in the stereochemistry of the xylopyranose ring.

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide: Contains an additional acetyl group and is derived from glucopyranose instead of xylopyranose.

Uniqueness

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is unique due to its specific acetylation pattern and the presence of the azide group, which makes it highly reactive in click chemistry reactions. This compound’s unique structure allows for selective modifications and applications in various fields .

生物活性

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is a chemically modified sugar compound with significant biological activity. Its unique structure, characterized by the presence of an azide group and acetylated hydroxyl groups, enables it to function as a glycosyl donor in various biochemical applications. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₃O₇, with a molecular weight of approximately 301.25 g/mol. The compound features an azide functional group (-N₃) attached to a xylopyranose sugar derivative that is further acetylated at positions 2, 3, and 4. This modification enhances its reactivity and utility in synthetic biology and chemical biology.

Glycosyltransferase Inhibition

One of the primary biological activities of this compound is its role as a glycosyltransferase inhibitor . Glycosyltransferases are enzymes responsible for the transfer of sugar moieties to other molecules, which is crucial for glycosylation processes involved in cell signaling and immune responses. Studies indicate that this compound can inhibit specific glycosyltransferases involved in bacterial cell wall synthesis, potentially contributing to the development of novel antibiotics.

Glycosaminoglycan (GAG) Biosynthesis

The compound also acts as a decoy in the glycosaminoglycan biosynthesis pathway , influencing the synthesis of proteoglycans—macromolecules essential for various biological functions. It has been shown to induce changes in GAG fine structures and can modulate cellular processes such as gene expression and metabolism .

Synthesis of Complex Carbohydrates

Due to its azide functionality, this compound serves as a valuable building block for synthesizing complex carbohydrates (glycans) through click chemistry. This capability allows researchers to create diverse glycan structures for studying carbohydrate-protein interactions and developing targeted drug delivery systems .

Drug Development

The compound is being explored for its potential in drug development, particularly as an enzyme inhibitor. Its unique properties may lead to the design of therapeutic agents that target specific biochemical pathways involved in diseases such as cancer.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits glycosyltransferases at low micromolar concentrations. This inhibition can provide insights into glycosylation pathways critical for understanding various diseases.

- GAG Biosynthesis : Experimental models have shown that treatment with this compound alters GAG biosynthesis patterns, suggesting its role in modulating extracellular matrix components.

- Click Chemistry Applications : The azide group allows for further functionalization via click chemistry methods, enabling the creation of complex biomolecules useful in therapeutic applications .

Comparative Analysis

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Beta-D-Xylose | Sugar backbone | No azide group; naturally occurring sugar |

| Acetobromoglucose | Sugar derivative | Contains bromine instead of an azide group |

| Alpha-D-Mannopyranosyl Azide | Sugar derivative | Different sugar structure; used for different applications |

| Galactose Azide | Sugar derivative | Similar functional group but different sugar base |

| This compound | Modified sugar | Specific acetylation pattern combined with azide functionality |

This table highlights how this compound stands out due to its specific structural modifications that confer unique reactivity profiles not found in other compounds.

属性

IUPAC Name |

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O7/c1-5(15)19-8-4-18-11(13-14-12)10(21-7(3)17)9(8)20-6(2)16/h8-11H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAJKBXVWKPVDF-LMLFDSFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369332 | |

| Record name | ST50306943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53784-33-1 | |

| Record name | ST50306943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。